(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Leaving Group Nucleophilic Substitution Synthetic Efficiency

Research Challenge: Installing the 1-cyanocyclopropylmethyl pharmacophore with intact ring strain and nitrile integrity demands a superior leaving group that generic halides or mesylates cannot match. Solution: This tosylate building block ensures efficient, mild-condition N-alkylation of heterocyclic amines, enabling systematic SAR exploration of cathepsin K, kinase, and NLRP3 inhibitor scaffolds with preserved cyclopropane conformation. Supply: ≥97% purity (white solid); stored sealed dry at RT; ambient shipping; in stock for immediate global dispatch with bulk inquiry options available.

Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
CAS No. 288569-60-8
Cat. No. B150788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate
CAS288569-60-8
Molecular FormulaC12H13NO3S
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N
InChIInChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3
InChIKeyZIGSROJSFJRBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyanocyclopropyl)methyl Tosylate: Pharmaceutical Intermediate


(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS 288569-60-8) is a specialized organic building block characterized by a cyclopropyl ring bearing a nitrile group and a tosylate ester leaving group . This compound belongs to the class of alkyl tosylates, which are widely utilized as electrophiles in nucleophilic substitution reactions for the installation of the 1-cyanocyclopropylmethyl moiety [1]. Its molecular formula is C₁₂H₁₃NO₃S, with a molecular weight of 251.30 g/mol, and it is supplied as a research chemical with standard purities of ≥95-97% . The compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing metabolically stable cyclopropane constraints into drug candidates [2].

Non-Fungible 1-Cyanocyclopropyl Tosylate Moiety


The unique combination of a strained cyclopropyl ring, an electron-withdrawing nitrile, and a tosylate leaving group in (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate confers distinct reactivity and selectivity that cannot be replicated by generic analogs . In medicinal chemistry, the 1-cyanocyclopropylmethyl group is a privileged scaffold for enhancing metabolic stability and restricting molecular conformation, thereby improving target binding affinity [1]. Substituting this compound with alternative leaving groups (e.g., halides or mesylates) or altering the cyclopropane core (e.g., using cyclobutyl or linear alkyl chains) can significantly alter reaction kinetics, regioselectivity, and the resulting product's pharmacological properties [2][3]. Therefore, for the precise installation of this specific pharmacophore in structure-activity relationship (SAR) studies or scale-up syntheses, the exact reagent is non-fungible.

Differentiation Evidence for (1-Cyanocyclopropyl)methyl Tosylate


Tosylate vs Mesylate: Reactivity & Crystallinity

The tosylate leaving group in (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate provides a distinct advantage over the corresponding mesylate analog in terms of crystallinity and stability, facilitating purification and handling during synthesis . While both tosylates and mesylates are classified as 'good' leaving groups, tosylates are generally less prone to unwanted elimination side reactions and often yield crystalline intermediates that simplify isolation [1]. This characteristic reduces the need for extensive chromatography, thereby improving overall process efficiency in multi-step syntheses of complex pharmaceutical intermediates [2].

Leaving Group Nucleophilic Substitution Synthetic Efficiency

Tosylation Protocol for (1-Cyanocyclopropyl)methanol

A published synthetic procedure details the preparation of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate from (1-cyanocyclopropyl)methanol and p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) in dichloromethane at 0°C to room temperature . Under these optimized conditions, the target tosylate is obtained in 40% isolated yield after workup and concentration . This yield provides a reliable baseline for process chemists, as the parent alcohol is a valuable intermediate, and alternative activation methods (e.g., conversion to the corresponding halide) may proceed with significantly lower yields or require harsher conditions that compromise the acid-sensitive cyclopropyl ring [1].

Tosylation Synthetic Yield Process Chemistry

Cyclopropyl Ring for Metabolic Stability

The cyclopropyl ring in (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate serves as a key pharmacophore element, introducing conformational constraint that can significantly enhance the metabolic stability of derived drug candidates compared to acyclic alkyl analogs [1]. Introduction of cyclopropyl groups into drug molecules is a well-validated strategy to improve metabolic stability, increase biological activity, and reduce plasma clearance by limiting oxidative metabolism and restricting polypeptide conformation [2]. This is in contrast to more flexible, acyclic alkyl chains, which are more susceptible to cytochrome P450-mediated oxidation and rapid clearance [3]. While direct comparative metabolic data for derivatives of this specific building block are not publicly available, the class-level advantage of cyclopropyl groups is well-established in medicinal chemistry literature [4].

Metabolic Stability Cyclopropane Drug Design

Optimal Applications for (1-Cyanocyclopropyl)methyl Tosylate


Cathepsin K Inhibitor Synthesis

The (1-cyanocyclopropyl)methyl tosylate serves as a critical alkylating agent for introducing the 1-cyanocyclopropylmethyl group into cathepsin K inhibitor scaffolds, as exemplified by AstraZeneca's patent literature [1]. This group is known to form a reversible covalent bond with the active site cysteine residue (Cys25), forming a thioimidate adduct crucial for potent and selective inhibition [2]. The use of the tosylate ensures efficient N-alkylation of heterocyclic amines (e.g., pyrazoles, piperidines) under mild conditions, preserving the integrity of the cyclopropyl ring and nitrile functionality [3].

Kinase Inhibitor SAR Library Construction

The 1-cyanocyclopropylmethyl group is a valuable moiety for probing the ATP-binding pocket of kinases, as demonstrated by co-crystal structures of related derivatives with VEGFR2 [4]. The tosylate building block enables the rapid diversification of kinase inhibitor cores through nucleophilic substitution, allowing medicinal chemists to systematically explore the SAR around this constrained lipophilic pocket [5]. The improved crystallinity of the tosylate over the mesylate facilitates parallel synthesis and purification workflows, increasing throughput in library production [6].

NLRP3 Inflammasome Inhibitor Synthesis

Analogs of N1-[(1-cyanocyclopropyl)methyl]glycinamide have been reported as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases . The (1-cyanocyclopropyl)methyl tosylate is the preferred reagent for installing this metabolically stable cyclopropylmethyl group onto the glycinamide core [7]. The class-level metabolic stability advantage of the cyclopropyl group over acyclic alkyl chains supports its use in developing orally bioavailable anti-inflammatory agents with prolonged half-lives [8].

Cyclopropane-Constrained Peptidomimetics

The 1-cyanocyclopropylmethyl group is a privileged motif for restricting peptide backbone conformation in peptidomimetics, thereby enhancing target affinity and proteolytic stability [9]. The tosylate serves as an efficient electrophile for alkylating amine nucleophiles within peptide chains, enabling the introduction of this constraint late-stage in the synthesis . The 40% benchmark yield for tosylate formation provides a reliable starting point for optimizing larger-scale preparations of these complex molecules .

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